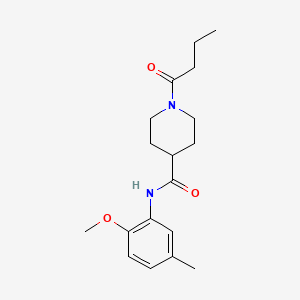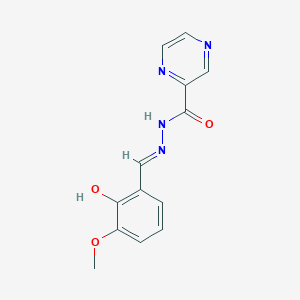![molecular formula C13H19N3O2S B5976612 N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Physiologically, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been shown to reduce inflammation, making it a potential anti-inflammatory agent. However, one limitation of using N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
Future research on N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide could focus on its potential use in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the use of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide as an anti-inflammatory agent in various disease models. The development of more effective methods for administering N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments could also be an area of future research.
Conclusion
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to inhibit cancer cell growth and reduce inflammation makes it a potential candidate for anti-cancer and anti-inflammatory therapies. Further research is needed to fully understand the mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide and its potential use in combination therapy with other agents.
Métodos De Síntesis
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid chloride. Another method involves the reaction of ethyl hydrazinecarbothioamide with 2-(2-methylphenoxy)propanoic acid in the presence of thionyl chloride. These methods have been optimized to produce high yields of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide with minimal impurities.
Aplicaciones Científicas De Investigación
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications, including its anti-cancer properties. Studies have shown that N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent. In animal studies, N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to reduce inflammation and improve tissue healing.
Propiedades
IUPAC Name |
1-ethyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-14-13(19)16-15-12(17)10(3)18-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWJPSESPPMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)
![2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5976558.png)

![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)

![3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)
![3-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5976600.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5976628.png)